(S)-4-(1-Aminoethyl)phenol hydrobromide
Description
(S)-4-(1-Aminoethyl)phenol hydrobromide (C₈H₁₂BrNO) is a chiral organic compound primarily employed as an intermediate in synthetic chemistry. Its structure features a phenol ring substituted with an (S)-configured 1-aminoethyl group and a hydrobromide counterion. The stereochemistry at the aminoethyl group is critical for its interactions in enantioselective syntheses, particularly in pharmaceuticals and agrochemicals . The compound is incompatible with oxidizing agents, necessitating careful handling and storage under inert conditions .
Properties
IUPAC Name |
4-[(1S)-1-aminoethyl]phenol;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.BrH/c1-6(9)7-2-4-8(10)5-3-7;/h2-6,10H,9H2,1H3;1H/t6-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBBMKOZPQAHRA-RGMNGODLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)N.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)O)N.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Aminoethyl)phenol hydrobromide typically involves the use of engineered transaminase polypeptides. These biocatalysts convert substrates like 3’-hydroxyacetophenone to (S)-4-(1-Aminoethyl)phenol with high enantiomeric excess and conversion rates . The reaction conditions often include the use of specific polynucleotides encoding the transaminases, host cells capable of expressing these enzymes, and optimized reaction conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale biocatalytic processes. These processes are designed to maximize yield and minimize waste, often using renewable starting materials and advanced catalysts to ensure environmentally friendly production .
Chemical Reactions Analysis
Types of Reactions
(S)-4-(1-Aminoethyl)phenol hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group to a corresponding imine or nitrile.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include imines, nitriles, amines, alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(S)-4-(1-Aminoethyl)phenol hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of various complex molecules.
Biology: The compound is used in studies involving enzyme-substrate interactions and protein engineering.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.
Mechanism of Action
The mechanism of action of (S)-4-(1-Aminoethyl)phenol hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound forms an external aldimine with the coenzyme pyridoxal-5′-phosphate (PLP), which then undergoes a series of transformations to produce the desired product. This mechanism is crucial for its role in biocatalysis and pharmaceutical synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The table below compares (S)-4-(1-Aminoethyl)phenol hydrobromide with structurally related compounds:
Key Observations:
- Functional Group Impact: The presence of a thiazole ring in the cardioprotective hydrobromide () enhances its biological activity compared to the simpler phenol structure of this compound. Phenol ethers (e.g., compound ()-18 in ) exhibit stronger enzyme inhibition due to reduced solvation and optimal pocket binding .
- Thermal Stability : Hydrobromide salts generally display high melting points (>300°C in (S)-25p), suggesting robust crystalline structures .
Enantiomeric Variants
The (R)-enantiomer of 2-(1-aminoethyl)phenol is listed in reagent catalogs (), but its biological or synthetic utility remains undocumented. Enantiomeric differences are critical in pharmacology; for example, (S)-25p and its (R)-counterpart in show distinct binding affinities due to chiral recognition in target proteins .
Biological Activity
(S)-4-(1-Aminoethyl)phenol hydrobromide is a chiral compound with significant potential in medicinal chemistry. Its structure, resembling known neurotransmitters like dopamine and norepinephrine, suggests that it may interact with various receptors in the central nervous system (CNS), influencing mood, cognition, and movement. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparisons with related compounds.
Chemical Structure and Properties
- Molecular Formula : CHBrN\O
- Molecular Weight : Approximately 232.1 g/mol
- Chirality : The "(S)" designation indicates a specific three-dimensional configuration.
The hydrobromide form enhances solubility and stability, making it suitable for various applications in medicinal chemistry.
While the exact mechanism of action for this compound remains largely unknown due to limited research, it is hypothesized to act as a sympathomimetic amine. This suggests potential interactions with the norepinephrine system, which could influence physiological functions such as blood pressure regulation and heart rate.
Neurotransmitter Interaction
Initial in-vitro studies indicate that this compound may interact with neurotransmitter systems relevant to neurological disorders such as Parkinson's disease and depression. Further research is warranted to explore these interactions in animal models and assess therapeutic applications.
Antileishmanial Activity
Research has demonstrated that derivatives of this compound exhibit significant antileishmanial activity against Leishmania donovani, the protozoan responsible for leishmaniasis. These compounds have been shown to effectively reduce parasite loads in infected models by targeting mitochondrial functions.
Enzymatic Interactions
The compound interacts with transaminase enzymes critical for metabolic processes. It forms an external aldimine with pyridoxal-5′-phosphate, facilitating biochemical transformations essential for amino acid metabolism.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| (R)-4-(1-Aminoethyl)phenol | Enantiomer of (S)-4-(1-Aminoethyl)phenol | Different biological activity profile |
| 4-Hydroxyphenylacetone | Contains a ketone group | Used in synthesizing other pharmaceuticals |
| 2-Amino-4-phenylbutanoic acid | Amino acid derivative | Exhibits different metabolic pathways |
| 3-Hydroxytyramine | Phenolic amine | Involved in neurotransmitter synthesis |
This table highlights how this compound stands out due to its specific enantiomeric form and targeted biological activities.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Neurotransmitter Interaction : An in-vitro study suggested that the compound could modulate neurotransmitter release, potentially aiding in mood regulation.
- Antileishmanial Effectiveness : Research demonstrated that derivatives showed a significant reduction in Leishmania donovani parasite loads in infected animal models, indicating therapeutic potential for leishmaniasis treatment.
- Metabolic Pathway Analysis : Investigations into its interaction with transaminase enzymes revealed crucial insights into its role in amino acid metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
